molecular formula C23H20N2O5 B11502195 3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid

3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid

Cat. No.: B11502195
M. Wt: 404.4 g/mol
InChI Key: DDNYJANJKVTNPR-UHFFFAOYSA-N
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Description

3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid is a complex organic compound that features a diphenylacetylamino group and a nitro-phenyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid typically involves multi-step organic reactions. One common method starts with the acylation of aniline derivatives to form the diphenylacetylamino group. This is followed by nitration to introduce the nitro group on the phenyl ring. The final step involves the formation of the propionic acid backbone through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The diphenylacetylamino group may interact with proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    3-Diphenylacetylamino-3-(4-nitro-phenyl)-propionic acid: Similar structure but with the nitro group in a different position.

    3-Diphenylacetylamino-3-(3-chloro-phenyl)-propionic acid: Contains a chloro group instead of a nitro group.

    3-Diphenylacetylamino-3-(3-methyl-phenyl)-propionic acid: Features a methyl group instead of a nitro group.

Uniqueness

What sets 3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

3-[(2,2-diphenylacetyl)amino]-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C23H20N2O5/c26-21(27)15-20(18-12-7-13-19(14-18)25(29)30)24-23(28)22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20,22H,15H2,(H,24,28)(H,26,27)

InChI Key

DDNYJANJKVTNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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